1-(Difluoromethyl)naphthalen-2-amine
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Overview
Description
1-(Difluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H9F2N It is a derivative of naphthalene, where a difluoromethyl group and an amine group are attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)naphthalen-2-amine typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common method is the reaction of naphthalene-2-amine with difluoromethylating agents under specific conditions. For example, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can yield various alkylated or acylated derivatives .
Scientific Research Applications
1-(Difluoromethyl)naphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)naphthalen-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Methyl)naphthalen-2-amine: Contains a methyl group instead of a difluoromethyl group.
1-(Chloromethyl)naphthalen-2-amine: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
1-(Difluoromethyl)naphthalen-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it valuable in various applications.
Properties
Molecular Formula |
C11H9F2N |
---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
1-(difluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,11H,14H2 |
InChI Key |
FLEAIMYSCYYAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)N |
Origin of Product |
United States |
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